N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide
Description
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C18H25BF3NO4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C18H25BF3NO4/c1-7-23(8-2)15(24)12-9-13(11-14(10-12)25-18(20,21)22)19-26-16(3,4)17(5,6)27-19/h9-11H,7-8H2,1-6H3 |
InChI Key |
YXQUSNFVLCIWKG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with diethylamine under basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be attached through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for potential therapeutic uses.
Medicine: It might serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Lacks the trifluoromethoxy group.
N,N-diethyl-3-(trifluoromethoxy)benzamide: Lacks the dioxaborolane group.
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxybenzamide: Has a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the dioxaborolane and trifluoromethoxy groups in N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzamide makes it unique. These groups can impart specific chemical properties, such as increased stability, reactivity, or biological activity, which might not be present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
